Citric acid monohydrate

Übersicht

Beschreibung

Citric acid monohydrate is a naturally occurring organic acid found in various fruits, particularly citrus fruits like lemons, limes, oranges, and grapefruits . It is a colorless, crystalline compound with a sour taste and is commonly used as a flavoring agent in food and beverages due to its tartness . In biochemistry, citric acid is an intermediate in the citric acid cycle, which occurs in the metabolism of all aerobic organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Citric acid monohydrate can be synthesized through the fermentation of sugars by microorganisms such as Aspergillus niger . The process involves the following steps:

Fermentation: Sugars like glucose or sucrose are fermented by Aspergillus niger in a nutrient medium containing mineral salts.

Precipitation: The citric acid produced is precipitated by adding calcium hydroxide to form calcium citrate.

Acidification: Calcium citrate is then treated with sulfuric acid to release citric acid.

Crystallization: The citric acid is crystallized from cold water to obtain this compound.

Industrial Production Methods: Industrial production of this compound primarily involves submerged fermentation using Aspergillus niger . The process is optimized for high yield and involves controlling parameters such as pH, temperature, and nutrient concentration.

Analyse Chemischer Reaktionen

Acid-Base Reactions and Chelation

Citric acid monohydrate acts as a triprotic acid, undergoing sequential deprotonation in aqueous solutions12:

-

()

-

()

-

()

It forms stable citrate salts (e.g., sodium citrate) through neutralization with bases2. Additionally, its carboxyl and hydroxyl groups enable chelation of metal ions like Ca²⁺, Fe³⁺, and Mg²⁺, forming octahedral complexes32. This property is exploited in anticoagulants (e.g., citrate chelates calcium in blood)42.

Esterification Reactions

This compound reacts with alcohols to form esters, a process critical in polymer and plasticizer synthesis51. A two-step mechanism is proposed:

-

Dehydration : Formation of a cyclic anhydride intermediate (5- or 6-membered ring).

-

Ring-opening : Reaction with alcohol to yield esters.

Experimental data show the activation energy for dehydration is 5. Substituents on alcohols (e.g., -Cl, -OCH₃) enhance reactivity via electron-withdrawing effects5.

Table 1: Esterification Reactivity with Primary Alcohols5

| Alcohol (R-CH₂OH) | Relative Reaction Rate |

|---|---|

| R = CH=CH₂ | 1.00 |

| R = CH₂Cl | 1.85 |

| R = CH₂OCH₃ | 2.10 |

Thermal Decomposition

At temperatures >175°C, this compound decomposes via decarboxylation, producing itaconic anhydride, water, and CO₂16:

Thermogravimetric analysis (TGA) reveals a two-stage mass loss:

-

Dehydration (40–100°C): Loss of crystalline water (~9% mass).

-

Decomposition (175–310°C): Degradation of the organic backbone71.

Citric Acid Cycle (Krebs Cycle)

In mitochondrial metabolism, citrate synthase catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate31:

Key steps involving citrate:

-

Isomerization : Aconitase converts citrate to isocitrate.

-

Regulation : Citrate inhibits phosphofructokinase (glycolysis) and activates acetyl-CoA carboxylase (fatty acid synthesis)12.

Table 2: Metabolic Roles of Citrate31

| Process | Function |

|---|---|

| Energy production | Yields 2 ATP per cycle via NADH |

| Fatty acid synthesis | Provides acetyl-CoA precursors |

| Metal homeostasis | Chelates Fe³⁺ in mitochondria |

Atmospheric Interactions

This compound participates in aerosol nucleation by forming hydrogen-bonded clusters with sulfuric acid (SA), amines (AM), and water (W)89. Key findings:

-

Cluster Stability : SA·AM·Wₙ·CA clusters (n = 0–4) exhibit Gibbs free energy changes () < 0, indicating spontaneous formation8.

-

Hydrophobicity : Citric acid reduces cluster hydrophilicity, favoring nucleation under low humidity9.

Table 3: Hydration Distribution in SA·AM·Wₙ·CA Clusters8

| Relative Humidity (RH) | Dominant Hydration Form |

|---|---|

| RH < 40% | Anhydrous |

| 40% ≤ RH ≤ 75% | Monohydrate |

| RH > 75% | Polyhydrate |

Footnotes

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Role as an Excipient:

Citric acid monohydrate is utilized as a pharmaceutical excipient due to its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It acts as a pH regulator and a buffering agent, which is crucial for maintaining the desired pH in formulations, thus improving drug absorption and efficacy .

Biodegradable Polymers:

Citric acid serves as a crosslinking agent in the production of biodegradable polymers. These polymers are essential in developing drug delivery systems that can degrade safely in the body. For example, citric acid-based polymers have been used to create scaffolds for bone regeneration by promoting osteoblast proliferation and hydroxyapatite deposition .

Case Study: Aloxi®

Aloxi® (palonosetron), an antiemetic drug, utilizes this compound in its formulation. The compound is effective in preventing chemotherapy-induced nausea and vomiting (CINV) due to its ability to stabilize the active ingredient . This case exemplifies how this compound enhances the performance of pharmaceutical formulations.

Food and Beverage Industry

Flavoring Agent:

this compound is extensively used as a flavoring agent in food products. It imparts a sour taste that enhances the flavor profile of beverages, candies, and other food items . Its presence is often noted in soft drinks, where it contributes to the overall tartness.

Preservative:

As a natural preservative, this compound helps inhibit microbial growth, extending the shelf life of various food products . It is commonly added to canned foods, sauces, and dressings to maintain freshness.

pH Regulator:

In food processing, this compound acts as a pH regulator, ensuring that products maintain their desired acidity levels. This function is vital for both flavor enhancement and food safety .

Industrial Applications

Cosmetic Industry:

In cosmetics, this compound is used for its exfoliating properties and ability to adjust pH levels in formulations. It helps improve product stability and enhances skin absorption of active ingredients .

Chemical Manufacturing:

Citric acid is employed in various chemical processes as a chelating agent. Its ability to bind metal ions makes it valuable in manufacturing detergents and cleaning agents .

Research Applications

Microbial Production Studies:

Research on citric acid production via microbial fermentation has gained traction. Strains of Aspergillus niger are commonly used for citric acid production due to their efficiency in metabolizing substrates into citric acid . Studies have shown that genetic modifications can enhance citric acid yields significantly.

Biomimetic Materials:

Recent studies have explored the use of citric acid in creating biomimetic materials for biomedical applications. These materials can mimic natural tissues and are being investigated for their potential in regenerative medicine .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulations (e.g., Aloxi®) | Enhances solubility, stability, and bioavailability |

| Food & Beverage | Flavoring agent, preservative | Improves taste, extends shelf life |

| Cosmetics | pH regulator | Enhances product stability and skin absorption |

| Chemical Manufacturing | Chelating agent | Binds metal ions for improved cleaning efficiency |

| Research | Microbial production studies | Increases yield through genetic modifications |

Wirkmechanismus

Citric acid monohydrate exerts its effects through several mechanisms:

Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.

Buffering: Maintains pH stability in solutions by neutralizing acids and bases.

Metabolic Pathways: In the citric acid cycle, it acts as an intermediate, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy.

Vergleich Mit ähnlichen Verbindungen

Anhydrous Citric Acid: Lacks water molecules, making it more stable and easier to handle.

Tartaric Acid: Another naturally occurring organic acid with similar chelating properties but different taste and solubility characteristics.

Malic Acid: Found in apples, it has similar acidity but different metabolic roles.

Uniqueness of Citric Acid Monohydrate:

Water Content: Contains one water molecule per citric acid molecule, resulting in a crystalline form.

Versatility: Used in a wide range of applications from food and beverages to pharmaceuticals and industrial processes.

Biological Importance: Integral to the citric acid cycle, a key metabolic pathway in aerobic organisms.

This compound’s unique properties and wide range of applications make it an essential compound in various fields of science and industry.

Biologische Aktivität

Citric acid monohydrate, a crystalline form of citric acid, is a weak organic acid predominantly found in citrus fruits. It plays a significant role in various biological processes and has numerous applications in pharmaceuticals, food, and health industries. This article explores the biological activity of this compound, emphasizing its metabolic roles, physiological effects, and therapeutic applications.

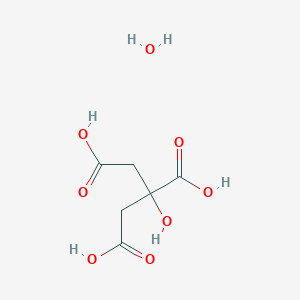

This compound has the chemical formula and is characterized by three carboxylic acid groups, making it a tricarboxylic acid. Its structure allows it to participate in various biochemical reactions, particularly in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms.

2.1 Citric Acid Cycle

Citric acid serves as an essential intermediate in the citric acid cycle, a central metabolic pathway that generates energy through the oxidation of carbohydrates, fats, and proteins. The cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which undergoes several transformations to regenerate oxaloacetate while producing NADH and FADH that feed into the electron transport chain for ATP production .

2.2 Regulation of Metabolism

Citrate plays a regulatory role in metabolic pathways:

- Fatty Acid Synthesis : Citrate is transported from mitochondria to the cytoplasm, where it is converted into acetyl-CoA, a precursor for fatty acid synthesis. This process is modulated by citrate's allosteric effects on acetyl-CoA carboxylase .

- Glycolysis Inhibition : High levels of citrate can inhibit phosphofructokinase, a key enzyme in glycolysis, thus preventing excessive energy production when biosynthetic precursors are abundant .

3.1 Antioxidant Properties

Research indicates that citric acid exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This effect is significant in protecting cellular components from damage caused by free radicals .

3.2 Calcium Chelation and Kidney Health

This compound has been shown to chelate calcium ions effectively, forming soluble complexes that can reduce calcium supersaturation in urine. This property is beneficial in preventing kidney stone formation by inhibiting crystal aggregation .

4.1 Pharmaceutical Uses

This compound is widely used as an excipient in pharmaceutical formulations due to its ability to inhibit proteolysis and enhance drug stability. For instance, it is utilized in enteric-coated tablets to protect sensitive drugs from degradation in acidic environments .

4.2 Dietary Supplementation

Supplementation with citric acid is associated with various health benefits:

- Metabolic Support : As a component of energy metabolism, citric acid supplementation may enhance physical performance by improving energy availability during exercise.

- Bone Health : Citric acid contributes to bone mineralization and may help regulate bone density through its effects on calcium metabolism .

5. Case Studies

Several studies have highlighted the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYEJJMZJALEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074668 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly deliquescent; [ICSC] White crystals; [Sigma-Aldrich MSDS], SLIGHTLY DELIQUESCENT WHITE CRYSTALS. | |

| Record name | Citric acid monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59.2 | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.5 g/cm³ | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

5949-29-1 | |

| Record name | 2-Hydroxy-1,2,3-propanetricarboxylic acid hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2968PHW8QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 °C | |

| Record name | CITRIC ACID, MONOHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0704 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of citric acid monohydrate?

A1: The molecular formula of this compound is C6H8O7·H2O, and its molecular weight is 210.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and differential scanning calorimetry (DSC) []. IR spectroscopy can identify functional groups and confirm the presence of the monohydrate form, while DSC can analyze thermal transitions and determine the glass transition temperature [].

Q3: How does the presence of this compound affect the stability of liquid formulations, specifically in the context of edaravone injections?

A3: this compound, along with sodium hydrogen sulfite, can act as an antioxidant in edaravone injections []. This combination has been shown to improve product stability compared to using L-cysteine hydrochloride and sodium hydrogen sulfite [].

Q4: Can this compound be used in solid dosage forms? What are the considerations?

A4: Yes, this compound can be incorporated into solid dosage forms like tablets. When formulating methyldopa tablets, this compound was found to be critical in achieving optimal tablet quality. Its concentration, alongside factors like mixing speed and duration, significantly influenced the tablet properties [].

Q5: Does this compound influence the stability of lyophilized products?

A5: Research suggests that increasing concentrations of this compound can negatively impact the stability of lyophilized products containing kahalalide F []. This effect was observed in conjunction with polysorbate 80, suggesting potential interactions between these excipients [].

Q6: How is this compound used to prevent crystallization in syrup formulations?

A6: this compound prevents sucrose crystallization in syrups by partially converting sucrose into invert sugars during the manufacturing process [, ]. This is particularly relevant for products like Diphenhydramine Hydrochloride syrup, where crystallization on the bottle neck and cap can be problematic [, ]. A content of invert sugars exceeding 75% w/w, achieved through this compound treatment, effectively prevented crystal growth [, ].

Q7: Can this compound be used as a catalyst? In what kind of reactions?

A7: Yes, this compound has demonstrated catalytic activity in various reactions. For instance, it can act as a catalyst in the synthesis of tri-n-butyl citrate (TBC) through esterification of citric acid with n-butanol []. Additionally, it can be used in the preparation of nano-TiO2 via the sol-gel method, influencing the crystalline microstructure and photocatalytic properties of the resulting material [].

Q8: Are there applications of this compound in material science?

A8: this compound plays a crucial role in material synthesis and modification. It's employed in creating porous structures like the hydrophilic porous polydimethylsiloxane sponge. By adjusting the concentration of CAM as a template, researchers can control the porosity of the sponge []. This has implications for applications requiring specific material properties, like mimicking soil for plant cultivation [].

Q9: Does this compound have antimicrobial properties?

A9: this compound exhibits some antimicrobial activity, particularly against gram-negative bacteria like Salmonella species []. Its efficacy is enhanced when used in combination with a chelating agent like EDTA, suggesting a synergistic effect []. This finding has implications for developing novel antimicrobial strategies.

Q10: How does this compound affect the taste preferences of geese, and what are the implications for weed control?

A10: Geese show an aversion to this compound solutions exceeding a certain concentration (0.32%) []. Interestingly, they are more sensitive to bitter solutions compared to sweet, salty, sour, and umami tastes []. This selective taste response suggests potential for utilizing geese as biological control agents for weeds with bitter-tasting compounds.

Q11: What is the role of this compound in the context of Mycobacterium ulcerans disease (Buruli ulcer) treatment?

A11: this compound, in a 9% w/w cream formulation combined with sodium nitrite, was found effective in treating Buruli ulcer []. The cream combination, releasing nitrogen oxides, significantly accelerated ulcer healing compared to a placebo []. This research highlights a promising topical treatment option for this debilitating disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.